1-(3-(4-Methoxyphenyl)acryloyl)-5-phenylpyrazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-Methoxyphenyl)acryloyl)-5-phenylpyrazolidin-3-one is a synthetic organic compound that belongs to the class of pyrazolidinones This compound is characterized by the presence of a methoxyphenyl group, an acryloyl group, and a phenyl group attached to a pyrazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Methoxyphenyl)acryloyl)-5-phenylpyrazolidin-3-one typically involves the reaction of 4-methoxybenzaldehyde with an appropriate pyrazolidinone derivative under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by cyclization to form the pyrazolidinone ring. The reaction is usually carried out under reflux conditions with solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Methoxyphenyl)acryloyl)-5-phenylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound is explored for its use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-(4-Methoxyphenyl)acryloyl)-5-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. Molecular docking studies have revealed its binding affinity to specific protein targets, suggesting its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Chalcones: Compounds with a similar acryloyl group but different core structures.
Pyrazolidinones: Other derivatives with different substituents on the pyrazolidinone ring.
Phenylacryloyl Compounds: Compounds with similar phenyl and acryloyl groups but different core structures.
Uniqueness
1-(3-(4-Methoxyphenyl)acryloyl)-5-phenylpyrazolidin-3-one is unique due to its specific combination of functional groups and its potential bioactivity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C19H18N2O3 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-5-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C19H18N2O3/c1-24-16-10-7-14(8-11-16)9-12-19(23)21-17(13-18(22)20-21)15-5-3-2-4-6-15/h2-12,17H,13H2,1H3,(H,20,22)/b12-9+ |
InChI Key |
HLPLGMOXUYKMJH-FMIVXFBMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2C(CC(=O)N2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2C(CC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.